1,2-Octanediol
Overview
Description
Caprylyl glycol, also known as octane-1,2-diol, is a diol with the molecular formula C8H18O2. It is a colorless liquid or semi-solid derived from natural raw materials such as palm and coconut oils. Caprylyl glycol is widely used in skin care applications for its humectant, antiseptic, anti-parasitic, antioxidant, and emollient properties .
Mechanism of Action
Target of Action
1,2-Octanediol, also known as caprylyl glycol, is primarily used as a skin conditioning agent in many creams and ointments . It is also noted to have some antimicrobial (preserving) ability . The primary targets of this compound are the skin cells, where it acts as a moisturizer and conditioner, and microorganisms, where it acts as a preservative.
Mode of Action
This compound works by forming an oily layer on the top of the skin that traps water in the skin . This helps to keep the skin hydrated and conditioned. As an antimicrobial agent, it disrupts the microbial cell membrane, leading to cell death .
Biochemical Pathways
This interaction leads to changes in cell hydration and integrity, respectively .
Result of Action
The result of this compound’s action is well-hydrated, conditioned skin. By trapping water in the skin, it helps to maintain skin moisture and improve the feel and appearance of the skin . Its antimicrobial action helps to preserve products and prevent microbial contamination .
Biochemical Analysis
Biochemical Properties
1,2-Octanediol is used as an organic modifier to improve the HPLC separation of organic acids and bases . It is also used in the preparation of halohydrin palmitates
Cellular Effects
It is known to be used as a skin conditioning agent in many creams and ointments , suggesting it may have effects on skin cells. Detailed information on its influence on cell function, signaling pathways, gene expression, and cellular metabolism is currently lacking in the literature.
Molecular Mechanism
It is known to have some antimicrobial ability , suggesting it may interact with microbial cells at the molecular level
Preparation Methods
Caprylyl glycol can be synthesized through the oxidation of 1-octene. This process involves the use of oxidizing agents to convert 1-octene into octane-1,2-diol . Industrial production methods often involve the reaction of caprylic acid, a fatty acid found in coconut oil and palm kernel oil, with 1,2-hexanediol .
Chemical Reactions Analysis
Caprylyl glycol undergoes various chemical reactions, including:
Oxidation: Caprylyl glycol can be oxidized to form octanoic acid.
Reduction: It can be reduced to form octane.
Substitution: Caprylyl glycol can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions include octanoic acid and octane .
Scientific Research Applications
Caprylyl glycol has a wide range of scientific research applications:
Chemistry: It is used as a solvent and a stabilizer in various chemical reactions.
Biology: Caprylyl glycol is used in biological research for its antimicrobial properties, which help in preserving biological samples.
Industry: Caprylyl glycol is widely used in the cosmetic industry as a preservative booster, helping to prolong the shelf-life of products.
Comparison with Similar Compounds
Caprylyl glycol is part of the glycol family, which includes compounds such as propylene glycol, butylene glycol, polyethylene glycol, and ethylene glycol. Compared to these compounds, caprylyl glycol is unique due to its dual functionality as both a humectant and an antimicrobial agent. This makes it particularly valuable in cosmetic formulations where both moisturizing and preservative properties are desired .
Similar compounds include:
Propylene glycol: Used as a humectant and solvent.
Butylene glycol: Used as a humectant and skin conditioning agent.
Polyethylene glycol: Used as a solvent and thickening agent.
Ethylene glycol: Used as an antifreeze agent.
Caprylyl glycol stands out due to its additional antimicrobial properties, making it a versatile ingredient in various applications.
Properties
IUPAC Name |
octane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-2-3-4-5-6-8(10)7-9/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIJTFQOBWATKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9036646 | |
Record name | 1,2-Octanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9036646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid; Other Solid, White solid; mp = 30-35 deg C; [CBW MSDS] | |
Record name | 1,2-Octanediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Octanediol | |
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URL | https://haz-map.com/Agents/19220 | |
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CAS No. |
1117-86-8 | |
Record name | 1,2-Octanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1117-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2-Octanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caprylyl glycol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14589 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,2-OCTANEDIOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71546 | |
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Record name | 1,2-Octanediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Octanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9036646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.959 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CAPRYLYL GLYCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00YIU5438U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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